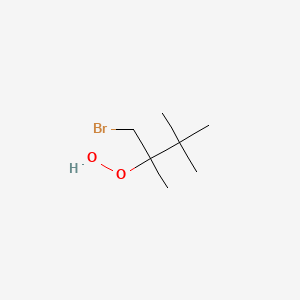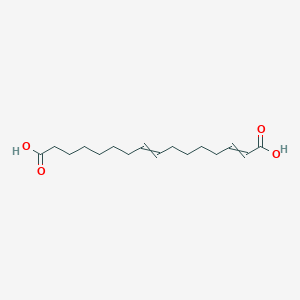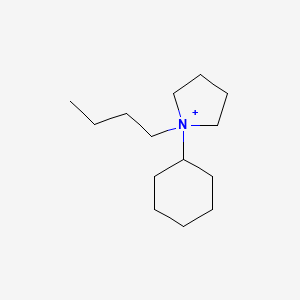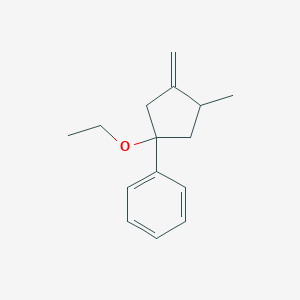
1-Bromo-2,3,3-trimethylbutane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,3-trimethylbutane-2-peroxol is an organic compound characterized by the presence of a bromine atom and a peroxol group attached to a highly branched butane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,3-trimethylbutane-2-peroxol typically involves the bromination of 2,3,3-trimethylbutane followed by the introduction of a peroxol group. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pressure to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using specialized reactors to maintain the necessary conditions for high yield and purity
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,3-trimethylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can target the bromine atom or the peroxol group, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
1-Bromo-2,3,3-trimethylbutane-2-peroxol has several applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress and redox reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,3-trimethylbutane-2-peroxol involves its ability to participate in redox reactions. The peroxol group can generate reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
1-Bromo-2,2,3-trimethylbutane: Similar in structure but lacks the peroxol group, making it less reactive in oxidation reactions.
tert-Butyl bromide (2-bromo-2-methylpropane): Another brominated compound with a different branching pattern, used as a standard reagent in organic synthesis.
Uniqueness: 1-Bromo-2,3,3-trimethylbutane-2-peroxol is unique due to the presence of both a bromine atom and a peroxol group, which confer distinct reactivity and potential applications in various fields. Its ability to participate in both oxidative and reductive reactions sets it apart from other similar compounds.
Properties
CAS No. |
343927-87-7 |
|---|---|
Molecular Formula |
C7H15BrO2 |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-bromo-2-hydroperoxy-2,3,3-trimethylbutane |
InChI |
InChI=1S/C7H15BrO2/c1-6(2,3)7(4,5-8)10-9/h9H,5H2,1-4H3 |
InChI Key |
LPJCVKMGNSWQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(CBr)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)


![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)





![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
